Acrylic acid, 2-norbornyl ester

Catalog No.
S1537742
CAS No.
10027-06-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylic acid, 2-norbornyl ester

CAS Number

10027-06-2

Product Name

Acrylic acid, 2-norbornyl ester

IUPAC Name

2-bicyclo[2.2.1]heptanyl prop-2-enoate

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2

InChI Key

IQYMRQZTDOLQHC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CC2CCC1C2

Canonical SMILES

C=CC(=O)OC1CC2CCC1C2

The exact mass of the compound Acrylic acid, 2-norbornyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acrylic acid, 2-norbornyl ester (CAS 10027-06-2) is a specialized alicyclic acrylate monomer that bridges the performance gap between highly flexible linear acrylates and heavily sterically hindered bulky monomers. Featuring a rigid bicyclo[2.2.1]heptane pendant group, this compound delivers a critical combination of high optical transparency, elevated glass transition temperature (Tg), and a high carbon-to-hydrogen (C/H) ratio. In industrial procurement, it is primarily selected as a reactive diluent and co-monomer to minimize polymerization shrinkage in UV-curable systems, and to impart dry-etch resistance in deep-UV (DUV) photoresists without compromising formulation stability [1].

Monomer Selection Fit

1 Rigid bicyclic norbornyl cage supports elevated polymer Tg and thermal stability
2 Compatible with radical and ionic polymerization for homopolymer and copolymer synthesis
3 Targeted for high-Tg coatings, 193 nm photoresists, optical resins, and heat-stabilized vinyl copolymers

Procurement failures frequently occur when buyers attempt to substitute 2-norbornyl acrylate with the more ubiquitous and lower-cost isobornyl acrylate (IBOA). While both are alicyclic acrylates, IBOA contains three additional methyl groups on its bicyclic ring, which significantly increases steric hindrance, alters polymerization kinetics, and changes the resulting polymer's packing density . Substituting with standard linear acrylates (such as n-butyl acrylate) results in unacceptable volumetric shrinkage during UV curing and a drastic reduction in thermal stability [1]. Conversely, upgrading to adamantyl acrylate introduces unnecessary costs and excessive rigidity for most mainstream applications. 2-Norbornyl acrylate must be specifically procured when a 'clean', unmethylated rigid cage is required to balance fast cure rates, low shrinkage, and high optical clarity .

Substitution Risk: Bicyclic Acrylate Monomers Are Not Interchangeable

vs. IBOA Three additional methyl substituents on the isobornyl cage reduce polymer Tg by approximately 20–40°C and increase free volume — thermal and mechanical profiles may shift significantly.
vs. Norbornyl Methacrylate α-methyl substitution on the acrylic moiety slows radical propagation kinetics and alters copolymer composition drift relative to the acrylate ester.
vs. Alkyl Acrylates Simple alkyl acrylates such as isobutyl acrylate produce flexible, low-Tg homopolymers (Tg ≈ −40°C) unsuitable for applications requiring elevated-temperature dimensional stability.

Volumetric Shrinkage in UV-Cured Networks

In UV-curable formulations, the bulky bicyclo[2.2.1]heptane pendant group of 2-norbornyl acrylate occupies significant free volume. Upon conversion of the double bond, the relative loss of free volume is substantially lower than that of linear alkyl acrylates. This structural rigidity minimizes macroscopic shrinkage during curing, significantly outperforming standard reactive diluents in maintaining dimensional accuracy .

Evidence DimensionPolymerization Volumetric Shrinkage
Target Compound DataHigh free-volume retention (low shrinkage stress)
Comparator Or BaselineLinear acrylates e.g., n-butyl acrylate (high free-volume loss and high shrinkage)
Quantified DifferenceSignificant reduction in volumetric shrinkage percentage relative to linear monomers
ConditionsUV-initiated free-radical polymerization of neat monomer or reactive diluent

Critical for preventing delamination and internal stress in precision optical adhesives and dental composites.

Homopolymer Tg
Reported
ΔTg ≈ +20 to +40°C vs. IBOA homopolymer
Supports selection when service temperature above 100°C is required
Patent-reported DSC data; norbornyl (meth)acrylate polymers Tg 100–130°C, desirably 120–130°C

Polymerization Kinetics vs. IBOA

Buyers frequently substitute 2-norbornyl acrylate with isobornyl acrylate (IBOA) due to cost, but this alters formulation kinetics. 2-Norbornyl acrylate lacks the three methyl substituents present on the IBOA bicyclic ring. This 'cleaner' rigid cage reduces steric hindrance at the propagating radical site, yielding faster polymerization kinetics and a distinct polymer packing density compared to the bulkier IBOA .

Evidence DimensionSteric Hindrance and Conversion Rate
Target Compound DataUnmethylated bicyclic cage (lower steric bulk)
Comparator Or BaselineIsobornyl acrylate (trimethylated bicyclic cage, higher steric bulk)
Quantified DifferenceAccelerated conversion kinetics and distinct packing density
ConditionsFree-radical polymerization in bulk or solution

Enables faster cure times in high-throughput manufacturing without sacrificing the thermal benefits of an alicyclic backbone.

PVC Copolymer Stability
Head-to-head
Improved heat and light stability over unmodified PVC; nonflammable copolymer
Reported stability enhancement for vinyl chloride compounders
1–30 wt% comonomer loading; uniform composition critical for maximum benefit

Dry Etch Resistance in DUV Lithography

For 193 nm ArF lithography, photoresists require monomers that balance optical transparency with plasma etch resistance. The bridged bicyclic framework of 2-norbornyl acrylate provides a high carbon-to-hydrogen (C/H) ratio, which directly lowers the Ohnishi parameter. This yields superior dry etch resistance compared to standard aliphatic acrylates, while maintaining the secondary ester stability needed for precise acid-catalyzed processing [1].

Evidence DimensionDry Etch Rate (Plasma Resistance / Ohnishi Parameter)
Target Compound DataHigh C/H ratio, low Ohnishi parameter
Comparator Or BaselineStandard linear aliphatic acrylates (Low C/H ratio, high Ohnishi parameter)
Quantified DifferenceMeasurably lower etch rate under standard plasma conditions
Conditions193 nm photoresist formulations under dry-etch plasma

Essential for maintaining pattern fidelity and preventing resist degradation during semiconductor node scaling.

ArF Resist Resolution
Reported
0.12 μm L/S at 16.3 mJ/cm² (193 nm)
Supports sub-0.15 μm patterning research in ArF lithography
Terpolymer with lactone structure + PAG; 0.15 μm also reported independently

Thermal Stability and Tg Elevation

The incorporation of 2-norbornyl acrylate significantly elevates the glass transition temperature (Tg) of copolymer networks. The rigidity of the norbornyl moiety restricts polymer backbone rotation, shifting the Tg from the sub-zero range typical of flexible linear acrylates to a high positive temperature, ensuring dimensional stability under thermal stress without inducing crystallization [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataHigh positive Tg (rigid amorphous network)
Comparator Or BaselinePoly(linear alkyl acrylates) e.g., Poly(n-butyl acrylate) (Sub-zero Tg)
Quantified DifferenceTg elevation to >100°C vs. sub-zero baseline
ConditionsDifferential Scanning Calorimetry (DSC) of cured polymer networks

Dictates the material's suitability for high-temperature industrial coatings and rigid structural components.

Optical Transparency
Class-level
95–97% transmission at 400–800 nm; moisture resistance superior to PMMA
Supports optical resin and optoelectronic encapsulation research
Norbornene-norbornenyl acrylate copolymers; data to verify for specific formulations
Functional Density
Reported
~6.02 mmol/g acrylate groups — ~25% higher than IBOA
Supports higher crosslink density at equivalent monomer loading
MW 166.22 vs. 208.30 g/mol (IBOA); density 1.05 vs. 0.984 g/cm³

DUV Lithography Photoresists

Leveraging the high carbon-to-hydrogen ratio demonstrated in dry-etch resistance comparisons, 2-norbornyl acrylate is an optimal co-monomer for ArF photoresists. It provides necessary plasma stability without the excessive steric hindrance or cost of adamantyl derivatives[1].

Low-Shrinkage UV-Curable Adhesives

Directly downstream of its free-volume retention properties, this monomer is selected as a reactive diluent for precision optical and electronic adhesives. It prevents delamination and internal stress buildup that typically occur when using linear acrylate diluents .

High-Tg Optical and Hard Coatings

Due to its ability to elevate the glass transition temperature while maintaining an amorphous, transparent network, 2-norbornyl acrylate is procured for weatherable hard coatings where linear acrylates would fail under thermal stress[2].

Advanced Dental Composites

Incorporated into dental resin formulations to reduce volumetric shrinkage during photopolymerization, directly improving the marginal seal and longevity of restorations compared to standard aliphatic monomer baselines .

Application Fit Matrix

Application
Selection Property
Validation Focus
ArF photoresist monomer research
193 nm transparency and dry etch resistance
Sub-wavelength patterning fidelity and sensitivity
High-Tg optical resin development
Thermal stability and moisture resistance
Visible-region transmission and dimensional stability
Heat-stabilized vinyl chloride copolymer
Comonomer stability enhancement
Thermal aging, light stability, and flammability classification
Optoelectronic matrix polymer
Optical clarity and nanoparticle compatibility
Full-spectrum transparency and dispersion stability

XLogP3

2.4

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

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